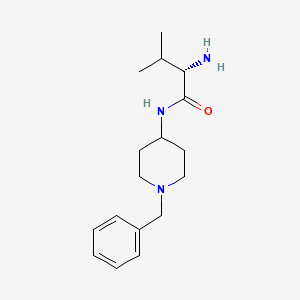![molecular formula C4H9NO2S3 B3230537 N-[bis(methylsulfanyl)methylidene]methanesulfonamide CAS No. 13068-10-5](/img/structure/B3230537.png)
N-[bis(methylsulfanyl)methylidene]methanesulfonamide
Overview
Description
“N-[bis(methylsulfanyl)methylidene]methanesulfonamide” is a chemical compound with the molecular formula C4H9NO2S3 . It has a molecular weight of 199.31 . This compound is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C4H9NO2S3 . The InChI code for this compound is 1S/C4H9NO2S3/c1-8-4(9-2)5-10(3,6)7/h1-3H3 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Oxidation Processes
- Oxidation of methyl (methylthio)methyl sulfoxide with hydrogen peroxide in various solvents produces bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone, demonstrating its role in oxidation reactions (Ogura, Suzuki, & Tsuchihashi, 1980).
Reaction Mechanisms
- Methyl (methylthio)methyl sulfoxide reacts with sodium hydride to form bis(methylthio)(methylsulfinyl)methane, showing its involvement in complex chemical reactions and the formation of new compounds (Ogura, Katoh, & Tsuchihashi, 1978).
Synthesis of Novel Compounds
- Bis(arylalkyl)amines with a methanesulfonamido moiety demonstrate class III antiarrhythmic effects in cardiac tissue, highlighting its potential in medical research (Cross et al., 1990).
- Bis(phenylsulfonyl) methane shows potential in Knoevenagel-like condensations with active methylene compounds, important in synthetic chemistry (Torres & Ferraris, 1994).
Molecular Structure and Bonding
- Bis(trifluoromethylsulfonylamino)methane exhibits various forms of intramolecular hydrogen bonds, contributing to the understanding of molecular structure and bonding (Sterkhova et al., 2006).
Synthesis and Reactivity
- The synthesis of bis(4-methylphenylsulfonimidoyl)methane, a new substance class, represents an advancement in organosulfur chemistry (Reggelin, Mehler, & Kaiser, 2012).
- Synthesis of bis(methylsulfonamido) sulfone and its molecular structure in the solid state contributes to the understanding of polysulfonylamines (Taraba & Ẑák, 2004).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, H335, H373, and H412 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .
Properties
IUPAC Name |
N-[bis(methylsulfanyl)methylidene]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S3/c1-8-4(9-2)5-10(3,6)7/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAVGOPNGFVGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NS(=O)(=O)C)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3230456.png)
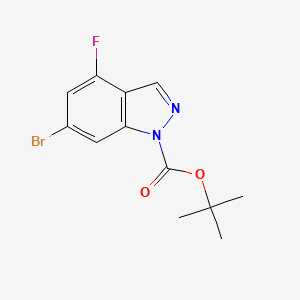
![Ethyl 3-(benzo[d]oxazol-2-yl)-2-oxopropanoate](/img/structure/B3230476.png)

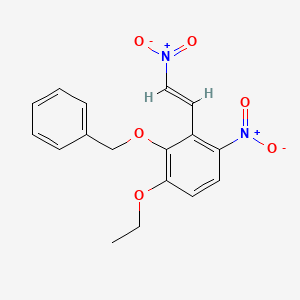
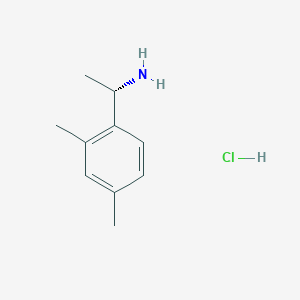
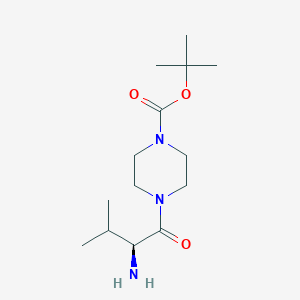



![2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol](/img/structure/B3230520.png)

![1-Oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B3230535.png)
